1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a thiophene ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The thiophene moiety can be introduced through various synthetic routes, including the Gewald reaction, Paal-Knorr synthesis, and other condensation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Triazole derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole ring structure
Uniqueness: 1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-amine is unique due to the combination of the thiophene and triazole rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C7H8N4S |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C7H8N4S/c8-7-5-11(10-9-7)4-6-2-1-3-12-6/h1-3,5H,4,8H2 |
InChI Key |
KONZWLITVCCKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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